molecular formula C13H16N2O B1407675 2-Allyl-4-methyl-1-phenylpyrazolidin-3-one CAS No. 888501-00-6

2-Allyl-4-methyl-1-phenylpyrazolidin-3-one

Cat. No. B1407675
CAS RN: 888501-00-6
M. Wt: 216.28 g/mol
InChI Key: AACBSODMRGHSTH-UHFFFAOYSA-N
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Description

“2-Allyl-4-methyl-1-phenylpyrazolidin-3-one” is a chemical compound with the molecular formula C13H16N2O . It has a molecular weight of 216.283 . This compound is used in research and is available from various scientific distributors .

Scientific Research Applications

Photo- and Ionochromic Properties

Researchers have explored the synthesis and properties of 5-phenylpyrazolidin-3-one-based azomethine imines, demonstrating photochromic behavior and the ability to act as ion-active molecular “off-on” switches of fluorescence when interacting with specific anions. These compounds exhibit reversible isomerization under irradiation, highlighting their potential in developing molecular switches and chemosensors (Bren et al., 2018).

Biodistribution Studies for Anti-Chagas Disease

A study on the synthesis of a BODIPY-fluorophore-based probe for a new anti-Chagas agent revealed its utility in in vivo biodistribution studies. This research is critical for understanding the pharmacokinetics of new therapeutic agents for Chagas disease, providing a foundation for future treatment strategies (Rodríguez et al., 2017).

Novel Redox-Denitration Reaction

The development of a new redox-denitration reaction of aromatic nitro compounds using pyrazolidinones has been reported. This reaction showcases an innovative method for transforming nitroaromatic compounds into useful intermediates for further chemical synthesis (Rees & Tsoi, 2000).

Asymmetric Synthesis and Chemical Transformations

Research into asymmetric synthesis and chemical transformations utilizing derivatives of pyrazolidinones includes the development of processes for preparing key intermediates in pharmaceutical compounds. This area of research not only contributes to the synthesis of bioactive molecules but also enhances understanding of stereochemical control in organic synthesis (Fleck et al., 2003).

Antimicrobial and Cytotoxicity Evaluation

The antimicrobial and cytotoxicity evaluation of new 3-allyl-2-iminothiazolidin-4-ones has shown promising results against various pathogens, including multi-drug resistant Staphylococcus aureus and Cryptococcus neoformans. This research highlights the potential of pyrazolidinone derivatives as antimicrobial agents with specific applications in treating infections (Hammad et al., 2021).

Future Directions

As “2-Allyl-4-methyl-1-phenylpyrazolidin-3-one” is a compound used in research , its future directions would likely depend on the outcomes of this research. Unfortunately, specific future directions were not found in the search results.

properties

IUPAC Name

4-methyl-1-phenyl-2-prop-2-enylpyrazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-3-9-14-13(16)11(2)10-15(14)12-7-5-4-6-8-12/h3-8,11H,1,9-10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACBSODMRGHSTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(N(C1=O)CC=C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Allyl-4-methyl-1-phenylpyrazolidin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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